![molecular formula C17H18ClNO2 B587854 (R)-Apomorphine-d3 Hydrochloride CAS No. 1286600-66-5](/img/structure/B587854.png)
(R)-Apomorphine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Apomorphine-d3 Hydrochloride, also known as (R)-Apomorphine-d3 HCl, is an organic compound that is widely used in scientific research. It is a selective agonist of the dopamine D2 receptor, which is known to be involved in the regulation of various physiological processes, including motor control, reward and learning, and hormone secretion. (R)-Apomorphine-d3 HCl is also used to study the pharmacology of the dopamine D2 receptor and its role in the treatment of certain neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
(R)-Apomorphine-d3 Hydrochloride is a variant of apomorphine, a well-known dopamine agonist used primarily in the treatment of Parkinson's disease (PD) due to its potent D1 and D2 dopamine receptor agonist properties. While the focus here is on the broader applications in scientific research, it's important to note that the core compound, apomorphine, has been extensively studied for its effects on motor and non-motor symptoms in PD. Here, we explore its scientific research applications, excluding drug use, dosage, and side effects.
Parkinson's Disease Treatment
Apomorphine hydrochloride is prominently recognized for its efficacy in treating Parkinson’s disease. It achieves plasma maximal concentration rapidly, with bioavailability close to 100%. Its fast-acting antiparkinsonian action makes it a valuable therapy for managing motor symptoms in advanced stages of PD. Although primarily focused on motor symptoms, there's also evidence suggesting beneficial effects on non-motor symptoms in PD patients, warranting further investigation (Unti, Ceravolo, & Bonuccelli, 2015). Additionally, apomorphine's role in treating various PD stages and symptoms through subcutaneous administration highlights its significant potential beyond motor fluctuation control (Alonso-Canovas & Martínez‐Castrillo, 2021).
Neuroprotective and Neurotoxic Effects
Research into apomorphine has revealed its dual nature, showing both antioxidant and pro-oxidant actions. This dichotomy suggests that apomorphine can have neuroprotective or neurotoxic effects on the central nervous system, depending on its oxidation derivatives. Understanding these effects is crucial for evaluating its potential therapeutic use, especially concerning its oxidized derivative, 8-oxo-apomorphine-semiquinone, which displays cytotoxic effects and oxidative mutagenic activities (Picada, Roesler, & Henriques, 2005).
Alzheimer's Disease Potential
Emerging research suggests apomorphine's relevance in Alzheimer's disease (AD), characterized as “type 3 diabetes” due to its similarities with diabetes regarding brain insulin resistance. Apomorphine has shown promising results in improving neuronal insulin signaling and activating insulin-degrading enzyme, a major amyloid β-degrading enzyme, offering a novel approach to AD treatment. This underscores the potential for apomorphine and anti-diabetic drugs as effective therapies for AD (Ohyagi & Takei, 2020).
Eigenschaften
IUPAC Name |
(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZYDSNJIOXRL-XJAUMXQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Apomorphine-d3 Hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.